(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine
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Overview
Description
(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of fluorine and phenyl groups in the structure suggests potential biological activity and utility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and (1S)-1-phenylethanol.
Formation of Intermediates: The initial step involves the formation of an intermediate through a reaction between 4-fluoroaniline and an appropriate reagent to introduce the morpholine ring.
Coupling Reaction: The intermediate is then coupled with (1S)-1-phenylethanol under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug design and development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine would depend on its specific biological target. Generally, compounds with similar structures may interact with receptors or enzymes, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine
- (2S)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine
- (2S)-2-(4-Methylphenyl)-4-[(1S)-1-phenylethyl]morpholine
Uniqueness
The uniqueness of (2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, binding affinity, and overall efficacy in pharmaceutical applications.
Properties
CAS No. |
920798-54-5 |
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Molecular Formula |
C18H20FNO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(2S)-2-(4-fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20FNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18+/m0/s1 |
InChI Key |
SOBARSZDTPGQEA-KBXCAEBGSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCO[C@H](C2)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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